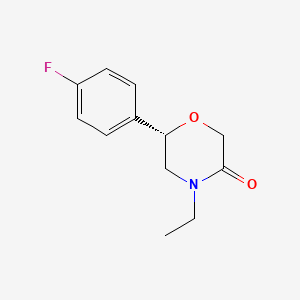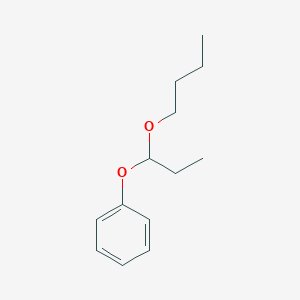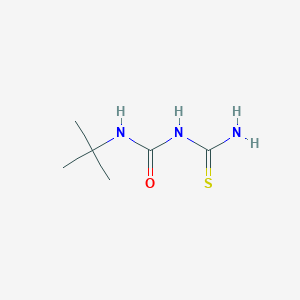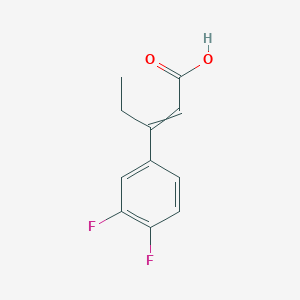![molecular formula C18H22O2 B14180856 2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol CAS No. 922165-58-0](/img/structure/B14180856.png)
2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol is an organic compound characterized by a naphthalene ring substituted with a cyclopentyl group that contains a methoxymethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boron reagent with a halogenated naphthalene derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthaldehyde or naphthoquinone derivatives, while reduction can produce various alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites on enzymes, altering their activity and affecting metabolic pathways. Additionally, its structural features allow it to interact with cell membranes and other biological macromolecules, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[1-(Methoxymethyl)cyclopentyl]methyl}ethan-1-amine
- 2-{[1-(Methoxymethyl)cyclopentyl]acetonitrile
- 2-{[1-(Methoxymethyl)cyclopentyl]methylsulfanyl}pyrimidine
Uniqueness
2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol is unique due to its naphthalene ring structure, which imparts specific chemical and physical properties. This distinguishes it from other similar compounds that may lack the aromatic ring or have different substituents, leading to variations in reactivity and applications.
Propiedades
Número CAS |
922165-58-0 |
|---|---|
Fórmula molecular |
C18H22O2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
2-[[1-(methoxymethyl)cyclopentyl]methyl]naphthalen-1-ol |
InChI |
InChI=1S/C18H22O2/c1-20-13-18(10-4-5-11-18)12-15-9-8-14-6-2-3-7-16(14)17(15)19/h2-3,6-9,19H,4-5,10-13H2,1H3 |
Clave InChI |
ZBVKZBFTPVIJJI-UHFFFAOYSA-N |
SMILES canónico |
COCC1(CCCC1)CC2=C(C3=CC=CC=C3C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan](/img/structure/B14180773.png)
![Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate](/img/structure/B14180786.png)
![Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]-](/img/structure/B14180788.png)


![1-(1,3-benzodioxol-5-yl)-2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone](/img/structure/B14180809.png)
![(2S)-2-(4-Bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14180815.png)

![N-(4'-Ethenyl[1,1'-biphenyl]-2-yl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14180822.png)
![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-chloropropyl)piperazine](/img/structure/B14180830.png)

![N~1~,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14180843.png)

![Diphenyl[7-(triethoxysilyl)heptyl]phosphane](/img/structure/B14180849.png)
